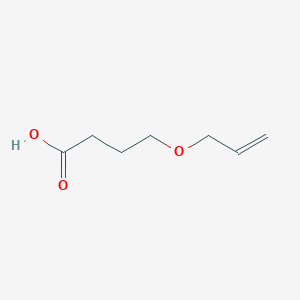

4-(Prop-2-en-1-yloxy)butanoic acid

Description

Properties

IUPAC Name |

4-prop-2-enoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-5-10-6-3-4-7(8)9/h2H,1,3-6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJVUMXKVWAAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Prop-2-en-1-yloxy)butanoic acid typically involves the reaction of allyl alcohol with butyric acid under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the esterification of butyric acid followed by hydrolysis to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Prop-2-en-1-yloxy)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The allyloxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of butanoic acid derivatives.

Reduction: Formation of butanol or butane derivatives.

Substitution: Formation of various substituted butanoic acids.

Scientific Research Applications

Chemical Properties and Structure

4-(Prop-2-en-1-yloxy)butanoic acid has the molecular formula and features a unique structure that includes a butanoic acid backbone with an allyl ether functional group. This specific configuration enables diverse reactivity and interaction with biological systems.

Chemistry

In the realm of organic synthesis, this compound serves as an important intermediate. It is utilized in the synthesis of various organic compounds due to its ability to undergo multiple chemical reactions such as oxidation, reduction, and substitution.

Key Reactions:

- Oxidation: Can be converted into corresponding carboxylic acids.

- Reduction: The oxo group can be reduced to a hydroxyl group.

- Substitution: The prop-2-en-1-yloxy group can participate in nucleophilic substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to carboxylic acids |

| Reduction | Converts oxo group to hydroxyl |

| Substitution | Prop-2-en-1-yloxy undergoes nucleophilic substitution |

Biology

The compound has been studied for its biochemical interactions, particularly its role as an enzyme inhibitor. It shows potential in modulating pathways related to inflammation by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the arachidonic acid cascade.

Biological Activities:

- Anti-inflammatory: Reduces the production of inflammatory mediators.

- Antioxidant: Potentially protects against oxidative stress.

Case Study: A study demonstrated that at low doses, this compound effectively inhibited inflammation in animal models without significant side effects.

Medicine

In medicinal chemistry, this compound is being explored as a precursor for drug development. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications targeting inflammatory diseases.

Potential Therapeutic Uses:

- Treatment of inflammatory bowel disease.

- Management of chronic pain conditions through anti-inflammatory pathways.

Research Insight: The compound's structural similarity to known pharmaceutical agents suggests it may have similar efficacy in treating certain diseases.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals and materials. Its unique properties allow for its use in formulating polymers and coatings that require specific chemical reactivity.

Applications in Industry:

- Production of specialty polymers.

- Development of coatings with enhanced durability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-(Prop-2-en-1-yloxy)butanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes. The allyloxy group plays a crucial role in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and functional groups of analogs:

Physicochemical Properties

- Acidity: The presence of electron-withdrawing groups (e.g., oxo in , carbamoyl in ) increases acidity compared to the parent compound. For example, 4-Oxo-4-(prop-2-yn-1-yloxy)butanoic acid (pKa ~2.5) is more acidic than this compound (estimated pKa ~4.5) due to ketone stabilization of the conjugate base .

- Reactivity : Propenyl and propynyl ethers undergo distinct reactions. The propynyl group in participates in click chemistry (e.g., Huisgen cycloaddition), while the propenyl group in the parent compound may undergo polymerization or epoxidation .

- Solubility : MCPB exhibits lower water solubility due to its chlorinated aromatic ring, whereas carbamoyl derivatives show improved solubility in polar solvents.

Biological Activity

4-(Prop-2-en-1-yloxy)butanoic acid, also known as 4-allyloxybutanoic acid, is a compound with notable biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 44958-10-3

- Molecular Formula : CHO

- Molecular Weight : 144.17 g/mol

- Structure : The compound features a butanoic acid backbone with an allyloxy group attached to the fourth carbon.

This compound exhibits several biological activities that can be attributed to its structural characteristics:

- Antimicrobial Activity : Studies have indicated that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Properties : The presence of carboxylic acid groups in the structure may contribute to anti-inflammatory effects, possibly through inhibition of pro-inflammatory cytokines.

- Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent.

Case Studies and Research Findings

Applications

The biological activities of this compound open avenues for its use in:

- Pharmaceutical Development : As a potential lead compound for developing new antimicrobial or anti-inflammatory drugs.

- Material Science : Its properties may be leveraged in creating bioactive materials for medical applications.

Q & A

Basic Research Questions

Q. How can the crystal structure of 4-(Prop-2-en-1-yloxy)butanoic acid be determined experimentally?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the molecular geometry. Key parameters include unit cell dimensions (e.g., monoclinic system ), bond lengths, and angles. Refinement via programs like SHELXL ensures accuracy, as demonstrated in analogous compounds with allyloxy substituents .

- Data Interpretation : Analyze displacement ellipsoids (50% probability level) to assess thermal motion and confirm stereochemistry. Compare with crystallographic databases for validation.

Q. What synthetic routes are suitable for preparing this compound?

- Methodology : Employ nucleophilic substitution reactions between γ-butyrolactone derivatives and allyl bromide under basic conditions (e.g., NaH in THF). Alternatively, esterification of 4-hydroxybutanoic acid with propargyl alcohol followed by isomerization to the allyl ether .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for high-boiling conditions) and temperature (60–80°C) to improve yield.

Q. How can impurities or byproducts in synthesized this compound be quantified?

- Methodology : Utilize reverse-phase HPLC or capillary liquid chromatography (cLC) with UV detection. Gradient elution using acetonitrile/water (0.1% trifluoroacetic acid) enhances separation of chlorophenoxy acid analogs and related derivatives .

- Validation : Calibrate with reference standards and validate limits of detection (LOD < 0.1% w/w). Confirm peaks via spiking experiments or tandem mass spectrometry (LC-MS/MS).

Q. What safety protocols are critical when handling this compound?

- Guidelines : Use engineering controls (fume hoods) to minimize airborne exposure. Wear PPE (nitrile gloves, goggles) to prevent skin/eye contact. Store separately from oxidizing agents and ensure waste is disposed via certified hazardous waste services .

Advanced Research Questions

Q. How does the allyloxy substituent influence the compound’s enzyme-binding kinetics in biological systems?

- Experimental Design : Perform kinetic assays with enzymes like GH3.15 acyl acid amido synthetase, which preferentially modifies phenoxyalkanoic acids. Compare and values for this compound against shorter-chain analogs (e.g., phenoxypropanoic acids) .

- Data Analysis : Use Lineweaver-Burk plots to assess competitive/non-competitive inhibition. Molecular docking studies (e.g., AutoDock Vina) can predict binding interactions with active sites.

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. XRD) for this compound?

- Troubleshooting : Confirm NMR assignments using -DEPT and 2D experiments (HSQC, HMBC). Cross-validate with XRD-derived torsion angles to identify conformational flexibility in solution .

- Case Study : For allyloxy groups, dynamic NMR may reveal restricted rotation (e.g., coalescence temperature analysis) to explain discrepancies.

Q. How can computational modeling predict the compound’s reactivity in radical polymerization?

- Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) of the allyloxy C–O bond. Simulate reaction pathways for radical initiation using Gaussian or ORCA software.

- Validation : Compare predicted activation energies with experimental DSC data for polymerization exotherms.

Q. What analytical techniques differentiate between regioisomers of allyloxy-substituted butanoic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.